4-(2-Benzyloxyphenyl)picolinic acid
CAS No.: 1258618-36-8
Cat. No.: VC11802506
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258618-36-8 |
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Molecular Formula | C19H15NO3 |
Molecular Weight | 305.3 g/mol |
IUPAC Name | 4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Standard InChI Key | YOTTYRJQJMTPCV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(2-Benzyloxyphenyl)picolinic acid (IUPAC name: 4-[2-(benzyloxy)phenyl]pyridine-2-carboxylic acid) has the molecular formula C₁₉H₁₅NO₃ and a molecular weight of 305.33 g/mol. Its structure consists of:
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A pyridine ring with a carboxylic acid (-COOH) substituent at the 2-position.
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A phenyl group attached to the pyridine’s 4-position via an ether linkage (benzyloxy group).
The ortho-substitution of the benzyloxy group on the phenyl ring introduces steric effects that influence molecular conformation and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(2-benzyloxyphenyl)picolinic acid can be inferred from methods used for structurally related compounds. A plausible pathway involves:
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Suzuki-Miyaura Coupling:
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Etherification and Functionalization:
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.
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Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% .
Physicochemical Properties
Solubility and Stability
Property | Value/Characteristics |
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Solubility | Soluble in DMSO, DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) |
Melting Point | Estimated 180–185°C (based on analogues) |
Stability | Stable under inert storage; degrades upon prolonged UV exposure |
Reactivity Profile
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Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.5) enables salt formation with bases (e.g., NaOH).
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Electrophilic Substitution: The electron-rich benzyloxyphenyl moiety undergoes nitration/sulfonation at the para position relative to the ether group .
Industrial and Material Science Applications
Coordination Chemistry
The compound’s carboxylic acid and ether groups enable ligand behavior:
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Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), potential catalysts in oxidation reactions .
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Luminescent Materials: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications .
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability (Tₘ increase by 15–20°C) .
Comparison with Structural Analogues
Compound | Substituent Position | Key Differences |
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5-(4-Benzyloxyphenyl)picolinic acid | Pyridine C5, phenyl C4 | Higher aqueous solubility due to para-substitution |
4-(3-Benzyloxyphenyl)picolinic acid | Phenyl C3 | Altered steric profile affects protein binding |
Picolinic acid | No benzyloxy group | Reduced lipophilicity and bioactivity |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of benzyloxy and carboxylic acid groups.
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Pharmacokinetic Studies: ADME profiling using radiolabeled analogs.
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Advanced Material Design: Exploration in MOFs (Metal-Organic Frameworks) for gas storage.
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